molecular formula C12H25O2P B13766217 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane CAS No. 717-77-1

2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane

Cat. No.: B13766217
CAS No.: 717-77-1
M. Wt: 232.30 g/mol
InChI Key: ILDOJCPFGWBYOL-UHFFFAOYSA-N
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Description

2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is a chemical compound characterized by the presence of three isopropyl groups attached to a 1,3,5-dioxaphosphinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane typically involves the reaction of a suitable phosphorus-containing precursor with isopropyl groups under controlled conditions. One common method involves the use of phosphorus trichloride and isopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as catalytic processes and optimized reaction conditions are often employed to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to phosphines.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or alkylating agents can be employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinanes depending on the reagents used.

Scientific Research Applications

2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: A phenol with similar steric hindrance due to bulky substituents.

    2,4,6-Triisopropylbenzenesulfonyl chloride: A sulfonyl chloride with similar isopropyl groups.

Uniqueness

2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is unique due to its specific ring structure and the presence of phosphorus, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

717-77-1

Molecular Formula

C12H25O2P

Molecular Weight

232.30 g/mol

IUPAC Name

2,4,6-tri(propan-2-yl)-1,3,5-dioxaphosphinane

InChI

InChI=1S/C12H25O2P/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-12,15H,1-6H3

InChI Key

ILDOJCPFGWBYOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OC(PC(O1)C(C)C)C(C)C

Origin of Product

United States

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